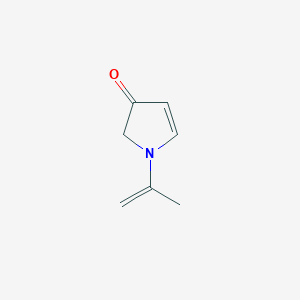
1-Prop-1-en-2-yl-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Prop-1-en-2-yl-2H-pyrrol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Discovery :
- 1-Prop-1-en-2-yl-2H-pyrrol-3-one serves as a lead compound in drug discovery, particularly in oncology. Its biological activities suggest potential therapeutic applications against cancer .
- Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating neutrophil activity, which is crucial for developing treatments for inflammatory diseases .
-
Biological Activity :
- The compound has demonstrated significant biological activities, including anti-tumor effects. For instance, alkaloids derived from marine fungi containing similar structural motifs have shown promising results in inhibiting tumor growth .
- Interaction studies reveal its binding affinity to various biological targets, which is essential for optimizing therapeutic efficacy .
Synthetic Applications
-
Synthesis of Derivatives :
- Several synthetic pathways have been developed for this compound, highlighting its versatility in medicinal chemistry. These methods include reactions with polyfunctionalized pyrroles and other nitrogen-containing compounds .
- The ability to synthesize derivatives with modified substituents allows researchers to explore structure-activity relationships (SAR) that can lead to more effective drugs.
-
Comparative Studies :
- Comparative analysis with structurally similar compounds such as 3-acetylpyrrole and 5-methylpyrrole shows how variations in substituents can significantly influence chemical behavior and biological activity .
Case Study 1: Anti-inflammatory Properties
A study evaluated various derivatives of this compound for their ability to inhibit neutrophilic production of superoxide anions and elastase secretion. Results indicated that certain substitutions enhanced anti-inflammatory potency significantly, demonstrating the compound's potential in treating inflammatory conditions .
Case Study 2: Anti-tumor Activity
Research on alkaloids derived from marine fungi showed that compounds with similar structures exhibited notable anti-tumor effects. This suggests that this compound could be further investigated for its potential as an anti-cancer agent .
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Pyrrole | Simple five-membered ring | Basic structure without substituents |
| 3-Acetylpyrrole | Acetyl group at position 3 | Increased lipophilicity, potential for drug development |
| 4-Methylpyridine | Methyl substitution on pyridine ring | Different electronic properties affecting reactivity |
| 5-Methylpyrrole | Methyl group on position 5 | Alters biological activity compared to unsubstituted pyrrole |
Properties
CAS No. |
150907-29-2 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3 |
InChI Key |
VUQVCEDWMXNCQU-UHFFFAOYSA-N |
SMILES |
CC(=C)N1CC(=O)C=C1 |
Canonical SMILES |
CC(=C)N1CC(=O)C=C1 |
Synonyms |
3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















